![molecular formula C10H12ClNO2 B4791150 2-(2-chloro-5-methylphenoxy)propanamide](/img/structure/B4791150.png)
2-(2-chloro-5-methylphenoxy)propanamide
Overview
Description
2-(2-chloro-5-methylphenoxy)propanamide is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound is also known as fenoxycarb and is widely used as an insect growth regulator for pest control in agriculture.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)propanamide involves the inhibition of chitin synthesis in insects. Chitin is an essential component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process, ultimately leading to the death of the insect.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-5-methylphenoxy)propanamide has no significant effect on mammalian cells and is considered safe for use in agriculture. However, it has been shown to have some toxic effects on aquatic organisms, and caution should be exercised when using this compound near water sources.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-chloro-5-methylphenoxy)propanamide in lab experiments is its specificity towards insects. This compound does not affect mammalian cells, making it a safe and effective tool for studying insect biology. However, one limitation of using this compound is its potential toxicity towards aquatic organisms, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(2-chloro-5-methylphenoxy)propanamide. One area of interest is the development of new insecticides based on the structure of this compound. Additionally, further studies could investigate the potential use of this compound as a herbicide or fungicide. Another potential area of research is the development of new methods for synthesizing 2-(2-chloro-5-methylphenoxy)propanamide that are more efficient and environmentally friendly.
Conclusion:
In conclusion, 2-(2-chloro-5-methylphenoxy)propanamide is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. While its primary use is as an insect growth regulator, it has also been investigated for its potential use as a herbicide and fungicide. Its mechanism of action involves the inhibition of chitin synthesis in insects, and it has no significant effect on mammalian cells. Future research could focus on the development of new insecticides, herbicides, and fungicides based on the structure of this compound, as well as the development of more efficient and environmentally friendly synthesis methods.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)propanamide has been extensively studied for its potential use as an insect growth regulator. It has been shown to inhibit the growth and development of several insect species, including mosquitoes, fruit flies, and cockroaches. Additionally, it has been investigated for its potential use as a herbicide and fungicide.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEURAJVWMGJRLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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